molecular formula C17H18FN3 B10978378 (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine

(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine

Cat. No.: B10978378
M. Wt: 283.34 g/mol
InChI Key: MBPZJKQNCOGQGI-UHFFFAOYSA-N
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Description

(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine: is a compound that combines the structural features of benzimidazole and fluorophenylamine. Benzimidazole is a heterocyclic aromatic organic compound, known for its wide range of biological activities, while fluorophenylamine introduces a fluorine atom, which can significantly alter the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using butyl halides in the presence of a base such as potassium carbonate to introduce the butyl group.

    Amination: The final step involves the introduction of the 4-fluorophenylamine group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential applications in drug discovery and development. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and the addition of a fluorophenyl group can enhance these activities.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Fluorine atoms in pharmaceuticals often improve metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Specific pathways involved may include inhibition of DNA synthesis in microbial cells or modulation of signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A core structure with broad biological activity.

    4-Fluoroaniline: A simple fluorinated aromatic amine.

    1-Butylbenzimidazole: A benzimidazole derivative with an alkyl group.

Uniqueness

(1-Butylbenzimidazol-2-yl)(4-fluorophenyl)amine is unique due to the combination of a butyl group, a benzimidazole core, and a fluorophenylamine moiety. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and potential for improved pharmacokinetics.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18FN3

Molecular Weight

283.34 g/mol

IUPAC Name

1-butyl-N-(4-fluorophenyl)benzimidazol-2-amine

InChI

InChI=1S/C17H18FN3/c1-2-3-12-21-16-7-5-4-6-15(16)20-17(21)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

MBPZJKQNCOGQGI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)F

Origin of Product

United States

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